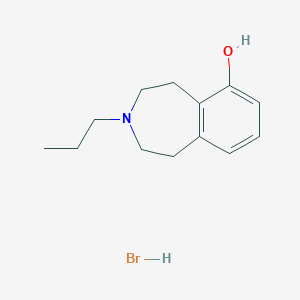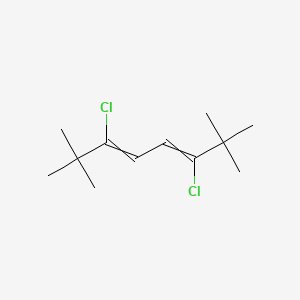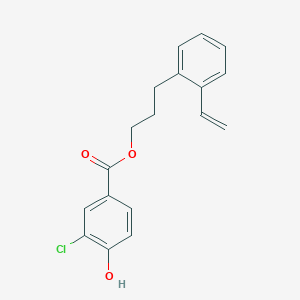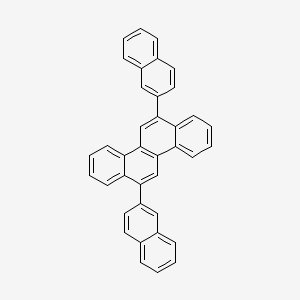
6,12-Di(naphthalen-2-yl)chrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,12-Di(naphthalen-2-yl)chrysene: is a polycyclic aromatic hydrocarbon that consists of a chrysene core substituted with naphthalen-2-yl groups at the 6 and 12 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,12-Di(naphthalen-2-yl)chrysene typically involves the following steps:
Suzuki Cross-Coupling Reaction: This reaction involves the coupling of 6,12-dibromochrysene with naphthalen-2-ylboronic acid in the presence of a palladium catalyst and a base.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 6,12-Di(naphthalen-2-yl)chrysene can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of the compound. Common reagents include nitric acid for nitration and halogens like bromine for halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens (bromine, chlorine), catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Quinones, oxygenated derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6,12-Di(naphthalen-2-yl)chrysene is used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons. It is also studied for its electronic properties and potential use in organic semiconductors .
Biology and Medicine:
Industry: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties .
Wirkmechanismus
The mechanism of action of 6,12-Di(naphthalen-2-yl)chrysene in optoelectronic applications involves its ability to absorb and emit light efficiently. The compound’s extended conjugated system allows for effective charge transport and light emission, making it suitable for use in OLEDs. The molecular targets and pathways involved include the interaction of the compound with other materials in the device to facilitate electron and hole transport, leading to light emission.
Vergleich Mit ähnlichen Verbindungen
9,10-Di(naphthalen-2-yl)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features and applications in optoelectronics.
Dithieno[3,2-a3′,2′-j][5,6,11,12]chrysene diimides: Compounds with a twisted molecular backbone, used in organic dyes and optoelectronic devices.
Uniqueness: 6,12-Di(naphthalen-2-yl)chrysene is unique due to its specific substitution pattern on the chrysene core, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in OLEDs and other optoelectronic devices, where efficient light emission and charge transport are crucial.
Eigenschaften
CAS-Nummer |
663954-29-8 |
|---|---|
Molekularformel |
C38H24 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
6,12-dinaphthalen-2-ylchrysene |
InChI |
InChI=1S/C38H24/c1-3-11-27-21-29(19-17-25(27)9-1)35-23-37-34-16-8-6-14-32(34)36(24-38(37)33-15-7-5-13-31(33)35)30-20-18-26-10-2-4-12-28(26)22-30/h1-24H |
InChI-Schlüssel |
WXJPKEMBBWTLKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C(C5=CC=CC=C54)C6=CC7=CC=CC=C7C=C6)C8=CC=CC=C83 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


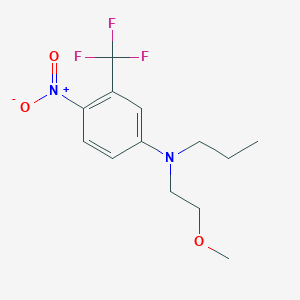
![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)

![9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole](/img/structure/B12546500.png)
![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)
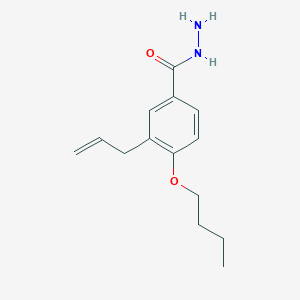

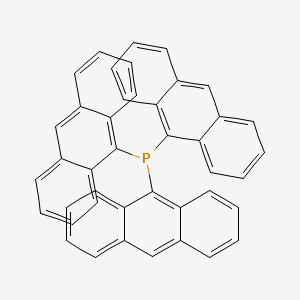
![4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)
